Butyltriphenylphosphonium bromide
Overview
Description
Butyltriphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H24BrP and its molecular weight is 399.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59684. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactions : It is used for synthesizing allenic phosphonium salts and ylides, facilitating Wittig reactions with various compounds (Ratts & Partos, 1969).
Extraction of Mo(VI) Anions : The compound aids in extracting Mo(VI) anions from weakly acid aqueous solutions into chloroform (Hrdlička & Vrchlabský, 1987).
Bioassays Stabilization : It stabilizes bioassays, preserving glucose content for extended periods, which is useful in studying metabolic processes (Iarmol'chuk, 1998).
Synthesis of Organic Compounds : It facilitates the synthesis of various organic compounds, like perfluoroalkyl-pyranones and butenoates (Cao et al., 1998).
Phosphinemethylene Chemistry : The compound is used in the production of benzene, tert-butyldiphenylphosphinemethylene, and 9-phenyl-9-phosphafluorene (Seyferth et al., 1964).
Cancer Cell Research : Conjugates of butyltriphenylphosphonium bromide induce apoptosis in HeLa cancer cells by targeting mitochondria and generating reactive oxygen species (Balaji et al., 2015).
Membrane Potential Estimation : Its uptake is an indicator of membrane potential in cells during aerobic and anaerobic respiration (McCarthy et al., 1981).
Antibacterial/Antiviral Agent : It acts as an antibacterial/antiviral agent in various hygiene products and water clarification/disinfecting processes (Xue et al., 2014).
Corrosion Inhibition : It serves as a corrosion inhibitor for mild steel in sulfuric acid solutions (Bhrara et al., 2008).
Gene Therapy : this compound-grafted polymers are efficient in delivering genes into mammalian cells, indicating potential for gene therapy applications (Bansal et al., 2012).
Mechanism of Action
Target of Action
Butyltriphenylphosphonium bromide is primarily used in the synthesis of microtubule protein polymerization inhibitors, thereby exhibiting anti-mitotic and anti-microtubule properties . It is also used in the synthesis of 3-phenylpropionic acid, which acts as a dual agonist affecting the mitochondrial carnitine system of peroxisome proliferator-activated receptors .
Mode of Action
It is known to be involved in the synthesis of microtubule protein polymerization inhibitors, which can disrupt the normal function of microtubules, leading to anti-mitotic effects .
Biochemical Pathways
The compound is involved in the biochemical pathways related to microtubule protein polymerization and mitochondrial carnitine system . By inhibiting microtubule protein polymerization, it can disrupt cell division and exhibit anti-mitotic effects. Additionally, its role in the synthesis of 3-phenylpropionic acid can influence the mitochondrial carnitine system .
Pharmacokinetics
It is soluble in chloroform and methanol , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of microtubule protein polymerization, leading to anti-mitotic effects . This can disrupt cell division and potentially lead to cell death. Additionally, its role in the synthesis of 3-phenylpropionic acid can influence the mitochondrial carnitine system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These factors can potentially affect the compound’s stability and efficacy.
Safety and Hazards
Butyltriphenylphosphonium Bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
Butyltriphenylphosphonium Bromide has been used in the synthesis of a series of RTP polymers that show color-tunable persistent luminescence upon excitation at different wavelengths . These findings open new opportunities for the control of response behaviors of smart-responsive RTP materials through external stimuli . Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases . Therefore, the development of therapeutic drugs capable of restoring mitochondrial function is highly significant and critically needed .
Biochemical Analysis
Biochemical Properties
Butyltriphenylphosphonium bromide plays a significant role in biochemical reactions. It is used in the synthesis of inhibitors of tubulin polymerization, which can prevent the formation of microtubules, a key component of the cell’s cytoskeleton . This property makes this compound a potential candidate for antimitotic and antitubulin applications
Cellular Effects
The cellular effects of this compound are primarily related to its ability to inhibit tubulin polymerization . This can influence cell function by disrupting the formation of the cytoskeleton, which is crucial for maintaining cell shape, enabling cell movement, and facilitating cell division
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in inhibiting tubulin polymerization . It is believed to exert its effects at the molecular level through binding interactions with tubulin, thereby preventing the formation of microtubules This can lead to changes in gene expression and potentially influence enzyme activation or inhibition
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWKJIWDLVYZIY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22949-84-4 (Parent) | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883581 | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-51-7 | |
Record name | Butyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1779-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butyltriphenylphosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97KU95HRS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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